Imperialine 3-beta-D-glucoside
Overview
Description
Imperialine 3-beta-D-glucoside is an isoteroidal alkaloid isolated from Fritillaria pallidiflora Schrenk. This compound is known for its potential anti-tumor properties, particularly against multi-drug resistant tumor cells . It is a glycoside derivative of Imperialine, a compound found in various species of the Fritillaria genus, which are commonly used in traditional Chinese medicine for their therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imperialine 3-beta-D-glucoside involves the glycosylation of Imperialine. The reaction typically requires the use of a glycosyl donor, such as a protected glucose derivative, and a glycosyl acceptor, which is Imperialine. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate, under anhydrous conditions. The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the desired glycoside .
Industrial Production Methods: The process would require optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Imperialine 3-beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with increased hydrogen content.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Imperialine 3-beta-D-glucoside has several scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its potential anti-tumor properties and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating multi-drug resistant cancers and other diseases.
Mechanism of Action
The mechanism of action of Imperialine 3-beta-D-glucoside involves its interaction with cellular pathways that regulate oxidative stress and apoptosis. The compound has been shown to reduce the generation of reactive oxygen species, increase the production of glutathione, and promote the expression of heme oxygenase (HO-1). This leads to the activation of the NF-erythroid factor 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative damage .
Comparison with Similar Compounds
Imperialine: The parent compound of Imperialine 3-beta-D-glucoside, known for its therapeutic properties.
Verticine: Another alkaloid found in Fritillaria species with similar pharmacological effects.
Verticinone: A derivative of verticine with notable anti-inflammatory and anti-tumor properties.
Uniqueness: this compound is unique due to its glycoside structure, which enhances its solubility and bioavailability compared to its parent compound, Imperialine. This structural modification also contributes to its distinct pharmacological profile, making it a valuable compound for further research and development .
Biological Activity
Imperialine 3-beta-D-glucoside is a glycoside derived from the alkaloid imperialine, primarily found in the plant Fritillaria cirrhosa. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a glucose moiety linked to the nitrogen-containing steroidal framework of imperialine. This glycosidic structure enhances its solubility and bioavailability compared to the parent alkaloid, which is crucial for its therapeutic efficacy. The compound can undergo hydrolysis under acidic or enzymatic conditions, releasing glucose and active imperialine, which may play a role in its pharmacological effects.
Biological Activities
The biological activities of this compound include:
- Antitumor Activity : Studies suggest that this compound exhibits anti-tumor properties, particularly against multi-agent resistant tumor cells. Its mechanism may involve modulation of cellular signaling pathways that control proliferation and apoptosis .
- Anti-inflammatory Effects : Research indicates that this compound can alleviate inflammation, potentially through the regulation of pro-inflammatory cytokines such as TNF-α and IL-6. This effect may be beneficial in conditions characterized by chronic inflammation .
- Antitussive and Expectorant Properties : In animal models, this compound has demonstrated antitussive effects, making it a candidate for treating cough-related conditions. It may work by thinning mucus or enhancing ciliary movement in the respiratory tract .
Case Studies and Experimental Evidence
- Antitumor Efficacy : A study quantified the content of this compound in various samples and evaluated its cytotoxic effects on cancer cell lines. The results indicated significant anti-tumor activity, suggesting its potential as a chemotherapeutic agent .
- Inflammation Modulation : In an experimental model of pulmonary fibrosis induced by bleomycin, total alkaloids from Fritillaria cirrhosa, including this compound, were shown to reduce inflammatory cell infiltration and improve lung function by modulating inflammatory markers .
- Cough Suppression : In a study assessing the pharmacodynamic effects of various steroidal alkaloids from Fritillaria thunbergii, this compound was found to significantly reduce cough symptoms in treated mice compared to control groups .
Comparative Analysis with Related Compounds
Compound | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Imperialine | Alkaloid | Antioxidant, anti-inflammatory | Parent compound of this compound |
Verticine | Alkaloid | Antimicrobial | Stronger antimicrobial activity |
Delavine | Alkaloid | Antioxidant | Lacks glycosylation |
Peimisine | Alkaloid | Anticancer | Different mechanism of action |
This compound | Glycoside | Antitumor, anti-inflammatory, antitussive | Enhanced solubility and bioavailability |
Properties
IUPAC Name |
(1R,2S,6S,9S,10S,11R,14S,15S,18S,20S,23R,24S)-10-hydroxy-6,10,23-trimethyl-20-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H53NO8/c1-16-4-7-27-33(3,40)22-6-5-18-19(21(22)14-34(27)13-16)11-23-20(18)12-25(36)24-10-17(8-9-32(23,24)2)41-31-30(39)29(38)28(37)26(15-35)42-31/h16-24,26-31,35,37-40H,4-15H2,1-3H3/t16-,17-,18+,19+,20-,21-,22+,23-,24+,26+,27-,28+,29-,30+,31+,32+,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQFYEJMFMYGCV-DLJWJMOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H53NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931753 | |
Record name | 20-Hydroxy-6-oxocevan-3-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67968-40-5, 143120-88-1 | |
Record name | Imperialine 3-beta-D-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067968405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hupehemonoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143120881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20-Hydroxy-6-oxocevan-3-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMPERIALINE 3-.BETA.-D-GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C55W6L69V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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